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molecular formula C14H14O B8753042 2-Methoxy-4'-methyl-1,1'-biphenyl CAS No. 92495-53-9

2-Methoxy-4'-methyl-1,1'-biphenyl

Cat. No. B8753042
M. Wt: 198.26 g/mol
InChI Key: PNWKXOLTCMKUJZ-UHFFFAOYSA-N
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Patent
US07192918B2

Procedure details

4-bromotoluene, 171 mg (1 mmol), 2-methoxyphenylboronic acid, 152 mg (1 mmol), palladium diacetate, 1 mg (4 μmol), N-butylammonium bromide, 322 mg (1 mmol), and 2 M aqueous Na2CO3, 1.9 mL (3.8 mmol), were placed in a microwaveable pressure vial and heated to 150 C for 5 minutes. After cooling to room temperature, the product was poured into a separatory funnel and 30 mL each of water and diethyl ether were added. After extraction, the layers were separated and the aqueous layer washed with another 30 mL diethyl ether. The ether extracts were combined, dried over MgSO4, and the solvent removed by rotary evaporation under vacuum. 2-methoxy-4′-methylbiphenyl, 160 mg (81% yield) was obtained as a solid product, 95% purity by NMR.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-butylammonium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
30 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.[CH3:9][O:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1B(O)O.[Br-].C([NH3+])CCC.C([O-])([O-])=O.[Na+].[Na+]>C([O-])(=O)C.C([O-])(=O)C.[Pd+2].C(OCC)C.O>[CH3:9][O:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1 |f:2.3,4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC=C1)B(O)O
Step Three
Name
N-butylammonium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].C(CCC)[NH3+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)[O-].C(C)(=O)[O-].[Pd+2]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 150 C for 5 minutes
Duration
5 min
ADDITION
Type
ADDITION
Details
the product was poured into a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
After extraction
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
the aqueous layer washed with another 30 mL diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent removed by rotary evaporation under vacuum

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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